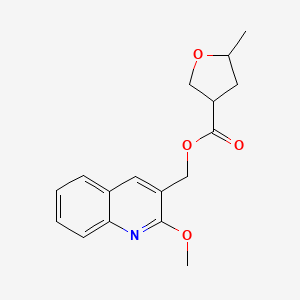![molecular formula C11H15Cl2NO B7436121 (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol, also known as alprenolol, is a beta-blocker medication that is commonly used to treat hypertension, angina pectoris, and cardiac arrhythmias. Alprenolol works by blocking the beta-adrenergic receptors in the heart, which slows down the heart rate and reduces the workload on the heart. In
作用機序
Alprenolol works by blocking the beta-adrenergic receptors in the heart, which are responsible for regulating heart rate and cardiac output. By blocking these receptors, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol reduces the effects of the sympathetic nervous system on the heart, which slows down the heart rate and reduces the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
Alprenolol has several biochemical and physiological effects on the body. It reduces the levels of circulating catecholamines, which are hormones that stimulate the sympathetic nervous system. It also reduces the release of renin, which is an enzyme that regulates blood pressure. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol reduces the oxygen demand of the heart, which can be beneficial in patients with angina pectoris.
実験室実験の利点と制限
Alprenolol has several advantages as a tool in scientific research. It is a well-established beta-blocker medication that has been extensively studied for its therapeutic effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Alprenolol has a relatively short half-life, which means that it may need to be administered frequently in order to maintain a consistent effect. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol can have off-target effects on other beta-adrenergic receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol. One area of interest is the development of new beta-blocker medications that are more selective for specific beta-adrenergic receptors. Another area of interest is the investigation of the role of beta-adrenergic receptors in other physiological systems, such as the immune system and the central nervous system. Finally, there is a need for further research on the long-term effects of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol treatment, particularly in patients with cardiovascular disease.
合成法
Alprenolol can be synthesized by reacting 2,4-dichloro-3-methylbenzylamine with (R)-epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen chloride gas to form the hydrochloride salt of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol. The synthesis of (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
Alprenolol has been extensively studied for its therapeutic effects in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, anxiety disorders, and alcohol withdrawal syndrome. In addition, (2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol has been used as a tool in scientific research to study the beta-adrenergic receptor system and its role in cardiovascular physiology.
特性
IUPAC Name |
(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(6-15)14-5-9-3-4-10(12)8(2)11(9)13/h3-4,7,14-15H,5-6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRRTTHULKRKNB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CNC(C)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)CN[C@H](C)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)